molecular formula C14H16N4 B2526413 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole CAS No. 321143-15-1

2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole

Cat. No.: B2526413
CAS No.: 321143-15-1
M. Wt: 240.31
InChI Key: HBFSSTFYHXXFLG-UHFFFAOYSA-N
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Description

2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) iodide can be employed to facilitate the cyclization process, while maintaining high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole exerts its effects involves interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as sterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, the compound may interact with DNA and proteins, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole stands out due to its dual functionality, combining the properties of both pyrazole and benzimidazole rings. This unique structure enhances its stability, lipophilicity, and biological activity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-14(2,3)12-8-11(17-18-12)13-15-9-6-4-5-7-10(9)16-13/h4-8H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFSSTFYHXXFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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